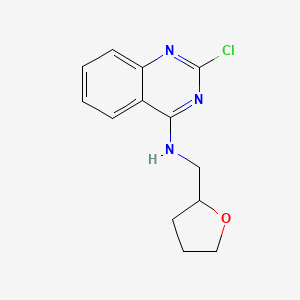

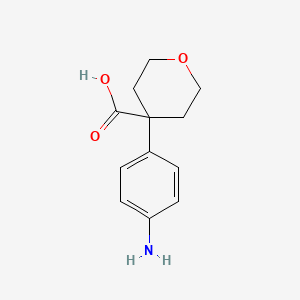

![molecular formula C13H17ClO B3039029 [1-(4-Chlorophenyl)cyclohexyl]methanol CAS No. 95266-30-1](/img/structure/B3039029.png)

[1-(4-Chlorophenyl)cyclohexyl]methanol

Vue d'ensemble

Description

“[1-(4-Chlorophenyl)cyclohexyl]methanol” is a chemical compound with the linear formula C13H17O1Cl1 . It is used in various applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of “[1-(4-Chlorophenyl)cyclohexyl]methanol” consists of 13 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . More detailed structural information, such as bond lengths and angles, would require specific experimental measurements or computational modeling .Physical And Chemical Properties Analysis

“[1-(4-Chlorophenyl)cyclohexyl]methanol” has a molecular weight of 224.73 . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point are not available .Applications De Recherche Scientifique

Biocatalytic Synthesis in Microreaction Systems

Chen et al. (2021) demonstrated the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using recombinant Escherichia coli in a water-cyclohexane system. This approach achieved a yield of over 99% in a biphasic microreaction system, significantly reducing synthesis time and improving efficiency (Chen et al., 2021).

Photochemistry of Aromatic Halides

Protti et al. (2004) explored the photochemistry of 4-chlorophenol and 4-chloroanisole, leading to the generation of 4-hydroxy- and 4-methoxyphenyl cations. This study provides insights into the reactions of aromatic halides under various conditions, including methanol and ethanol (Protti et al., 2004).

Hydrodechlorination Using Palladium Nanoparticles

Research by Baeza et al. (2012) involved the use of unsupported Pd nanoparticles in the hydrodechlorination of 4-chlorophenol. This study highlighted the influence of nanoparticle size and Pd concentration on the reaction efficiency (Baeza et al., 2012).

Reduction of Ketones to Alcohols

Smith and Maitlis (1985) investigated the use of methanol as a hydrogen donor in the reduction of ketones to alcohols. This study demonstrated the potential of methanol in organic synthesis, particularly in the reduction of cyclohexanone to cyclohexanol (Smith & Maitlis, 1985).

Synthesis of Chiral Intermediates

Ni et al. (2012) reported the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a chiral intermediate of the drug Betahistine, using Kluyveromyces sp. in an aqueous two-phase system. This method enhanced substrate tolerance and biocompatibility (Ni et al., 2012).

Synthesis Methods and Applications

Jin-sheng (2006) provided an overview of the synthesis methods and applications of cyclohexyl methanol, highlighting its use in drug intermediates and biodegradable detergents (Jin-sheng, 2006).

Environmental Contamination and Toxicology

Studies like those by Navarrete et al. (2021) and Jarman et al. (1992) have focused on the environmental contamination and toxicology of tris(4-chlorophenyl)methanol, highlighting its persistence and bioaccumulation in marine species and potential risks to human health (Navarrete et al., 2021) (Jarman et al., 1992).

Methanol in the Analysis of Complex Mixtures

Santos et al. (2017) developed a hybrid electrophoresis device for analyzing methanol in the presence of ethanol. This technique offers an alternative to traditional chromatographic methods, particularly for the detection of methanol due to its toxicity (Santos et al., 2017).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[1-(4-chlorophenyl)cyclohexyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7,15H,1-3,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVFAFNSQPLUGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-Chlorophenyl)cyclohexyl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dichlorophenyl)-2-[2-(methylsulfanyl)-4-pyrimidinyl]-1-ethanone](/img/structure/B3038947.png)

![6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one](/img/structure/B3038948.png)

![4-[(2-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B3038958.png)

![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3038960.png)

![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B3038961.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3038962.png)

![2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B3038966.png)